N-(2,4-dimethoxyphenyl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08169844 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity Evaluation
Hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antioxidant activity. Compounds showing excellent antioxidant activity were identified using the DPPH method, highlighting the potential of these derivatives in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Anticancer and Antioxidant Effects
A series of new sulfonamide drugs synthesized from benzene sulfonyl chloride and aldehydes thio-semi-carbazones derivatives demonstrated potent anticancer effects against MCF-7 breast carcinoma cell lines, alongside varying degrees of antioxidant activities. Molecular docking studies further analyzed the binding energy between these compounds and a receptor, highlighting their potential as anticancer agents (Mohamed et al., 2022).
Antibacterial and Antioxidant Agents
The synthesis and characterization of novel thiosemicarbazones have been investigated, with several compounds showing excellent inhibition potency against Gram-positive pathogens and possessing antioxidant activity. This suggests their utility in developing new antibacterial and antioxidant therapies (Karaküçük-İyidoğan et al., 2014).
Fluorescent Probe Development
Research into the development of fluorescent probes for hydrazine detection in environmental and biological contexts has been conducted. These probes offer high selectivity and sensitivity, showcasing the adaptability of hydrazinecarbothioamide derivatives in creating sensing tools for hydrazine, a chemical with significant industrial applications and health risks (Jung et al., 2019).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(naphthalen-2-ylsulfonylamino)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-25-15-8-10-17(18(12-15)26-2)20-19(27)21-22-28(23,24)16-9-7-13-5-3-4-6-14(13)11-16/h3-12,22H,1-2H3,(H2,20,21,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLDBNGZEGQDBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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